

# Application Notes and Protocols for Studying Ion Channel Kinetics with Z-160

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## Compound of Interest

Compound Name: Z-160

Cat. No.: B1679991

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## Introduction

**Z-160**, also known as NP118809, is a potent and selective state-dependent blocker of N-type (CaV2.2) voltage-gated calcium channels. N-type calcium channels are crucial for neuronal signaling and are a validated therapeutic target for chronic pain. **Z-160** exhibits a use-dependent mechanism of action, preferentially binding to the inactivated state of the channel. This property makes it a valuable research tool for investigating the kinetic properties of N-type calcium channels and for the development of novel analgesics with potentially improved side-effect profiles. These application notes provide detailed protocols for characterizing the inhibitory effects of **Z-160** on N-type calcium channels using electrophysiological and fluorescence-based assays.

## Data Presentation

The following tables summarize the quantitative data for **Z-160** (NP118809) and provide a framework for presenting experimental results.

Table 1: Potency and Selectivity of **Z-160** (NP118809)

Target Ion Channel	IC50 (µM)	Assay Type	Cell Line	Reference
N-type (CaV2.2)	0.11	Not specified	Not specified	[1][2][3][4]
L-type (CaV1.2)	12.2	Not specified	Not specified	[1][2][3]
hERG Potassium Channel	7.4	Electrophysiology	HEK cells	[1][2]

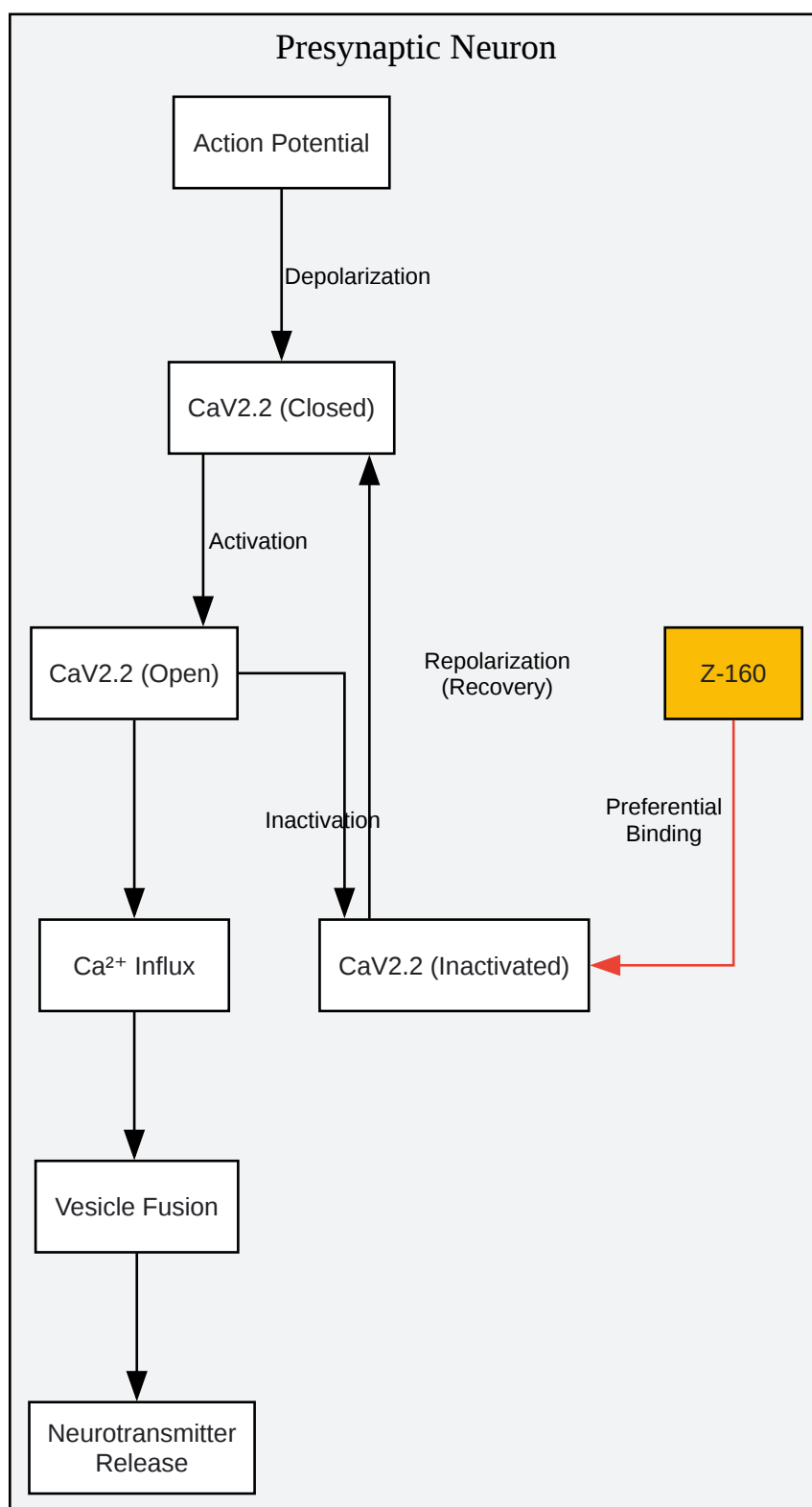
Table 2: State-Dependent Inhibition of CaV2.2 by **Z-160** (Example Data)

Holding Potential (mV)	IC50 (µM)	Fold-Potency Increase (vs. Resting)
-100 (Resting State)	[Insert experimental value]	1
-60 (Partially Inactivated)	[Insert experimental value]	[Calculate]
-40 (Mostly Inactivated)	[Insert experimental value]	[Calculate]

Table 3: Use-Dependent Block of CaV2.2 by **Z-160** (Example Data)

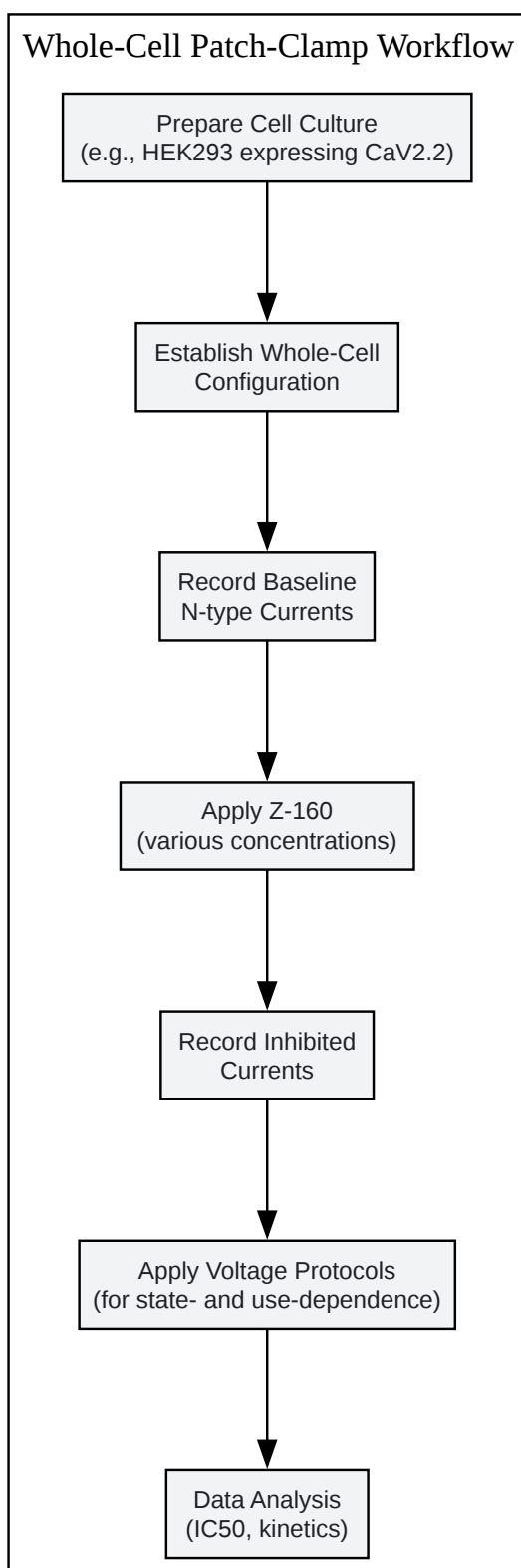
Stimulation Frequency (Hz)	% Inhibition (at a fixed concentration)
0.1	[Insert experimental value]
1	[Insert experimental value]
5	[Insert experimental value]
10	[Insert experimental value]

## Signaling Pathways and Experimental Workflows



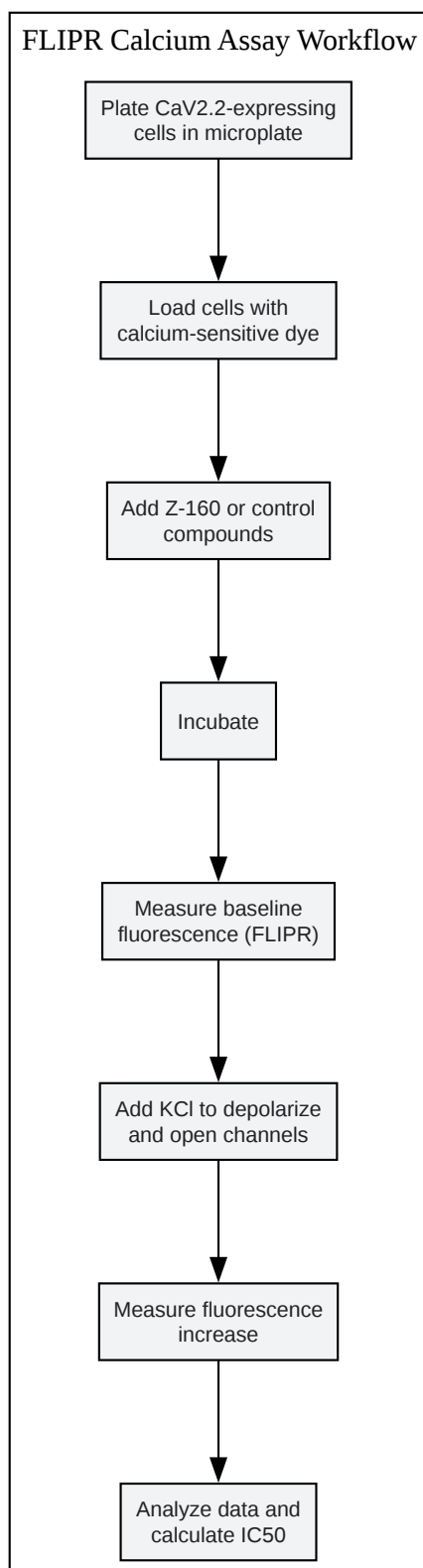
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**Figure 1:** Signaling pathway of N-type calcium channel modulation by **Z-160**.



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**Figure 2:** Experimental workflow for electrophysiological characterization of **Z-160**.



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**Figure 3:** Workflow for high-throughput screening of **Z-160** using a FLIPR assay.

## Experimental Protocols

### Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to characterize the inhibitory effects of **Z-160** on N-type (CaV2.2) calcium channels expressed in a heterologous expression system (e.g., HEK293 cells).

#### Materials:

- HEK293 cells stably or transiently expressing human CaV2.2 ( $\alpha 1B$ ,  $\alpha 2\delta$ -1, and  $\beta$  subunits)
- External solution (in mM): 140 TEA-Cl, 10 BaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH)
- Internal solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl<sub>2</sub>, 3 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH)
- **Z-160** stock solution (e.g., 10 mM in DMSO)
- Patch-clamp amplifier and data acquisition system
- Borosilicate glass capillaries for pipette fabrication

#### Procedure:

- Cell Preparation: Plate HEK293 cells expressing CaV2.2 onto glass coverslips 24-48 hours before the experiment.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 M $\Omega$  when filled with the internal solution.
- Recording:
  - Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
  - Establish a whole-cell patch-clamp configuration.
  - Hold the cell at a membrane potential of -80 mV.

- Record baseline N-type currents by applying depolarizing voltage steps (e.g., to +10 mV for 50 ms).
- Compound Application:
  - Prepare serial dilutions of **Z-160** in the external solution.
  - Apply different concentrations of **Z-160** to the cell via the perfusion system.
  - Allow 3-5 minutes for the drug effect to reach a steady state before recording.
- Data Acquisition and Analysis:
  - Record currents in the presence of each **Z-160** concentration.
  - Measure the peak current amplitude.
  - To determine the IC<sub>50</sub>, plot the normalized peak current as a function of the **Z-160** concentration and fit the data with a Hill equation.

#### Protocol for Assessing State-Dependence:

- To investigate the block of the resting state, hold the membrane potential at a hyperpolarized level (e.g., -100 mV) where most channels are closed.
- To assess the block of the inactivated state, use a depolarized holding potential (e.g., -40 mV) or a prepulse protocol to inactivate the channels before applying the test pulse.
- Compare the IC<sub>50</sub> values obtained at different holding potentials to quantify the state-dependent block.

#### Protocol for Assessing Use-Dependence:

- Apply a train of depolarizing pulses (e.g., to +10 mV for 50 ms at frequencies of 1, 5, and 10 Hz) from a holding potential of -80 mV.
- Measure the progressive decrease in peak current amplitude during the pulse train in the presence of a fixed concentration of **Z-160**.

- The rate and extent of current reduction during the train indicate the use-dependent nature of the block.

## FLIPR Calcium Assay

This protocol is suitable for high-throughput screening of **Z-160** and other N-type channel blockers using a Fluorometric Imaging Plate Reader (FLIPR).

### Materials:

- SH-SY5Y neuroblastoma cells (endogenously expressing N-type calcium channels) or HEK293 cells stably expressing CaV2.2
- Cell culture medium (e.g., DMEM/F12 with 10% FBS)
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
- FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit) or Fluo-4 AM
- Depolarization Buffer: Assay Buffer containing a high concentration of KCl (e.g., 90 mM)
- **Z-160** stock solution (10 mM in DMSO)
- 384-well black-walled, clear-bottom microplates

### Procedure:

- Cell Plating: Seed SH-SY5Y or HEK293-CaV2.2 cells into 384-well plates at an appropriate density and allow them to adhere overnight.
- Dye Loading:
  - Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
  - Remove the culture medium and add the dye solution to each well.
  - Incubate the plate at 37°C for 60 minutes.
- Compound Addition:



- Prepare serial dilutions of **Z-160** in the assay buffer.
- Add the compound dilutions to the respective wells of the cell plate.
- Incubate for 15-30 minutes at room temperature.
- FLIPR Measurement:
  - Place the cell plate into the FLIPR instrument.
  - Establish a baseline fluorescence reading for 10-20 seconds.
  - Add the depolarization buffer to all wells to activate the N-type calcium channels.
  - Record the fluorescence signal for an additional 2-3 minutes to capture the calcium influx.
- Data Analysis:
  - Determine the maximum fluorescence change for each well.
  - Normalize the data to the vehicle control (0% inhibition) and a known potent blocker (100% inhibition).
  - Calculate the IC<sub>50</sub> value for **Z-160** by plotting the percent inhibition against the compound concentration.

## Conclusion

**Z-160** is a valuable pharmacological tool for studying the kinetics of N-type calcium channels. Its state- and use-dependent properties allow for the investigation of different conformational states of the channel. The provided protocols for whole-cell patch-clamp electrophysiology and FLIPR calcium assays offer robust methods for characterizing the inhibitory activity of **Z-160** and similar compounds, aiding in the exploration of ion channel function and the development of novel therapeutics.

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